molecular formula C15H26O B159378 Drimenol CAS No. 468-68-8

Drimenol

Cat. No. B159378
CAS RN: 468-68-8
M. Wt: 222.37 g/mol
InChI Key: HMWSKUKBAWWOJL-KCQAQPDRSA-N
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Description

Drimenol is a sesquiterpenoid primary alcohol . It is a natural product found in various organisms . Drimenol displays diverse biological activities and is widely present in eukaryotes including plants, fungi, bacteria, and protists .


Synthesis Analysis

Drimenol synthases (DMSs) of marine bacterial origin have been identified. They belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily and catalyze two continuous reactions: the cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and dephosphorylation of drimenyl pyrophosphate into drimenol . A convenient synthesis of drimenol by treatment of readily available drimane-8, 11-diol 11-monoacetate with sulfuric acid in ethanol under mild conditions was developed .


Molecular Structure Analysis

The molecular formula of Drimenol is C15H26O . The structure of Drimenol can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Drimenol synthases catalyze two continuous reactions: the cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and dephosphorylation of drimenyl pyrophosphate into drimenol .


Physical And Chemical Properties Analysis

The molecular weight of Drimenol is 222.37 g/mol . More detailed physical and chemical properties of Drimenol can be found in the Safety Data Sheets .

Scientific Research Applications

Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters

  • Scientific Field : Biochemistry
  • Summary of Application : Drimenol is involved in the biosynthetic pathway of drimane-type sesquiterpene esters in fungi, specifically Aspergillus calidoustus . These esters exhibit various biological activities and are widely present in eukaryotes .
  • Methods of Application : The biosynthetic pathway involves a drimenol cyclase, a type of enzyme that was previously only reported in plants . The process also involves the functions of the cluster-associated cytochrome P450 and FAD-binding oxidoreductase .
  • Results or Outcomes : The findings have deepened our understanding of how fungi synthesize drimane-type sesquiterpenes and the corresponding esters .

Identification and Characterization of Bifunctional Drimenol Synthases of Marine Bacterial Origin

  • Scientific Field : Marine Biology
  • Summary of Application : Drimenol synthases of marine bacterial origin have been identified and characterized . These synthases are involved in the production of drimenol, a compound that displays diverse biological activities .
  • Methods of Application : The synthases catalyze two continuous reactions: the cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and dephosphorylation of drimenyl pyrophosphate into drimenol .
  • Results or Outcomes : The findings suggest the biosynthesis of drimane sesquiterpenes in bacteria and shed light on the divergence of the structures and functions of terpene synthases .

Cytotoxic Activity of Drimenol

  • Scientific Field : Pharmacology
  • Summary of Application : Drimenol exhibits cytotoxic activity , making it potentially useful in the development of new drugs.
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the cytotoxic activity of Drimenol are not detailed in the source .

Synthesis of Drimanic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Drimenol serves as a starting compound in the synthesis of diverse natural drimanes .
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis of drimanic compounds using Drimenol are not detailed in the source .

Antifungal Agent

  • Scientific Field : Pharmacology
  • Summary of Application : Drimenol is a strong broad-spectrum antifungal agent . It’s important to discover new bacterial drimane sesquiterpene synthases, including drimenol synthases, to identify novel sesquiterpenes in bacteria .
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the antifungal activity of Drimenol are not detailed in the source .

Starting Compound for the Synthesis of Drimanic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Drimenol serves as a starting compound for the synthesis of drimanic compounds . Its importance and the fact that its contents in natural sources is relatively low have stimulated studies of its synthesis .
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis of drimanic compounds using Drimenol are not detailed in the source .

Biosynthesis of Drimane-Type Sesquiterpenes in Fungi

  • Scientific Field : Mycology
  • Summary of Application : The biosynthesis of drimane-type sesquiterpenes and their esters has been explained in two filamentous fungi, namely Aspergillus oryzae and Aspergillus calidoustus . This has disclosed the basic biosynthetic principles needed to identify similar pathways in the fungal kingdom .
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the biosynthesis of drimane-type sesquiterpenes in fungi are not detailed in the source .

Biosynthesis of Drimenol in Marine Bacteria

  • Scientific Field : Marine Microbiology
  • Summary of Application : Five drimenol synthases (DMSs) of marine bacterial origin have been reported . They catalyze the biosynthesis of drimenol from farnesyl pyrophosphate (FPP) .
  • Methods of Application : The DMS enzymes contain two universally conserved aspartate-rich motifs of class I and II terpene synthases . They catalyze two continuous reactions: the cyclization of FPP into drimenyl pyrophosphate and dephosphorylation of drimenyl pyrophosphate into drimenol .
  • Results or Outcomes : The findings suggest the biosynthesis of drimane sesquiterpenes in bacteria and shed light on the divergence of the structures and functions of terpene synthases .

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The complete elucidation of the biosynthetic pathway of drimane-type sesquiterpene esters from Aspergillus calidoustus has been reported. This involves a drimenol cyclase having the same catalytic function previously only reported in plants . These findings have deepened our understanding of how fungi synthesize drimane-type sesquiterpenes and the corresponding esters .

properties

IUPAC Name

[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWSKUKBAWWOJL-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCCC2(C1CO)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drimenol

CAS RN

468-68-8
Record name (-)-Drimenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Drimenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
HH Appel, CJW Brooks, KH Overton - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… and absolute stereochemistry of drimenol as in (VII), if we make the reasonable assumption that no migration of the ethylenic linkage occurs during the hydrogenation of drimenol. Dr. A. …
Number of citations: 61 pubs.rsc.org
V Burgos, C Paz, K Saavedra, N Saavedra… - Food and Chemical …, 2020 - Elsevier
… Looking for natural compounds with inhibitory activity of VCAM1 and ICAM1, we isolated drimenol, isodrimeninol and polygodial as the main secondary metabolites from barks of …
Number of citations: 5 www.sciencedirect.com
SW Pelletier, S Lajsic, Y Ohtsuka… - The Journal of Organic …, 1975 - ACS Publications
This paper reports a simple method of degradation of the readily available labdane group of diterpenoids to drimanic sesquiterpenes. The synthesis of (+)-drimane-8, 11-diol (5), the (+) …
Number of citations: 36 pubs.acs.org
C Robles-Kelly, J Rubio, M Thomas, C Sedán… - Pesticide biochemistry …, 2017 - Elsevier
… Drimenol (1) and its synthetic derivatives, nordrimenone (2), drimenyl acetate (3), and drimenyl-epoxy-acetate (4), and to establish a possible mechanism of action for drimenol… drimenol …
Number of citations: 26 www.sciencedirect.com
KI Kuchkova, AN Aryku, IP Dragalin, PF Vlad - Chemistry of natural …, 2005 - Springer
… -ol were synthesized in six steps from drimenol. Drimenol was oxidized by P2O5 and DMSO … of 3 and 4 from the available drimane sesquiterpenoid drimenol (5) according to Scheme 1. …
Number of citations: 3 link.springer.com
MGL Henquet, N Prota, JJJ van der Hooft… - The Plant …, 2017 - Wiley Online Library
… In the present study, we identified and characterized a drimenol synthase and drimenol … conversion of drimenol. Expression of drimenol synthase (PhDS) showed production of drimenol, …
Number of citations: 16 onlinelibrary.wiley.com
NNQ Vo, Y Nomura, K Kinugasa, H Takagi… - ACS Chemical …, 2022 - ACS Publications
Natural drimane-type sesquiterpenes, including drimenol, … Here, we report five drimenol synthases (DMSs) of marine … of drimenyl pyrophosphate into drimenol. Protein structure …
Number of citations: 7 pubs.acs.org
IJ Montenegro, S Del Corral… - Pest management …, 2018 - Wiley Online Library
… In addition, drimenol (2), a homoallylic alcohol drimane also occurring in D. winteri, showed … The aim of this study was to assess the potential of 18 polygodial and drimenol …
Number of citations: 17 onlinelibrary.wiley.com
KI Kuchkova, AN Arycu, PF Vlad - Chemistry of natural compounds, 2009 - Springer
11-Aminodrim-7-ene was synthesized from drimenol in four steps. Drimenol was oxidized into drimenal and its oxime was dehydrated by p-tosylchloride or acetic anhydride in pyridine …
Number of citations: 20 link.springer.com
I Araque, J Ramírez, R Vergara, J Mella, P Aránguiz… - Molecules, 2023 - mdpi.com
In this study, we aimed to evaluate two sets of sesquiterpene-aryl derivatives linked by an ester bond, their cytotoxic activities, and their capacity to activate caspases 3/7 and inhibit …
Number of citations: 10 www.mdpi.com

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